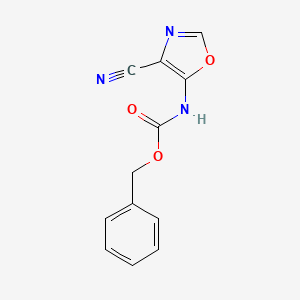
Benzyl (4-cyanooxazol-5-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (4-cyanooxazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a benzyl group, a cyano group, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4-cyanooxazol-5-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-cyanooxazole in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of benzyl alcohol and 4-cyanooxazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). This reaction also proceeds under mild conditions and produces the carbamate with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd-C) can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or green solvents like supercritical carbon dioxide are preferred to minimize environmental impact .
化学反应分析
Types of Reactions
Benzyl (4-cyanooxazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: this compound oxide
Reduction: Benzyl (4-aminomethyl-oxazol-5-yl)carbamate
Substitution: Substituted benzyl (4-cyanooxazol-5-yl)carbamates
科学研究应用
Benzyl (4-cyanooxazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development as a prodrug or a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of benzyl (4-cyanooxazol-5-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively cleaved under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective deprotection of amine groups is crucial .
相似化合物的比较
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyano and oxazole groups.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, but with a different protecting group moiety.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group for amines, often used in solid-phase peptide synthesis.
Uniqueness
Benzyl (4-cyanooxazol-5-yl)carbamate is unique due to the presence of the cyano and oxazole groups, which provide additional reactivity and functionality compared to other carbamates. These groups allow for a broader range of chemical transformations and applications in various fields.
属性
分子式 |
C12H9N3O3 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
benzyl N-(4-cyano-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C12H9N3O3/c13-6-10-11(18-8-14-10)15-12(16)17-7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,15,16) |
InChI 键 |
ODXSISQKSBGIOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=CO2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


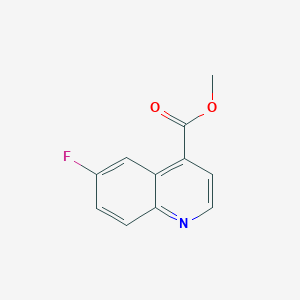

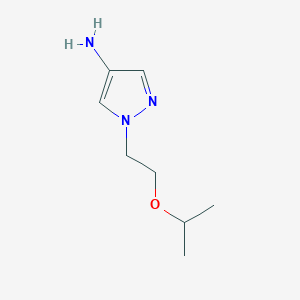
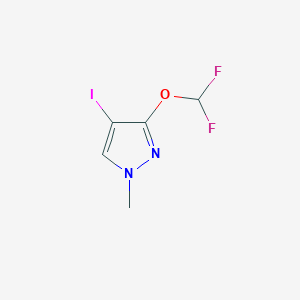
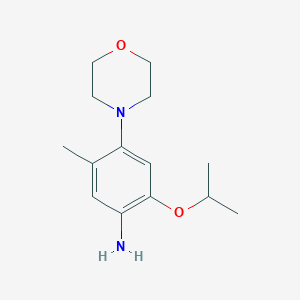
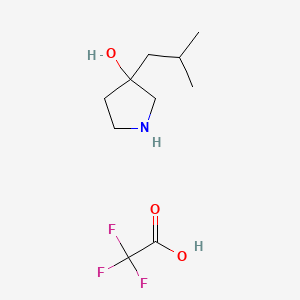
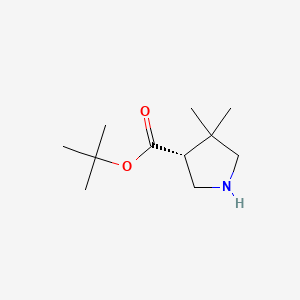
![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
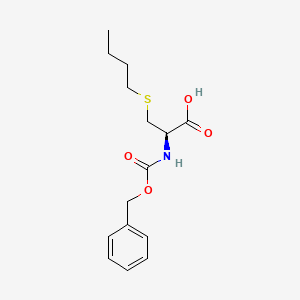
![Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)](/img/structure/B13503046.png)
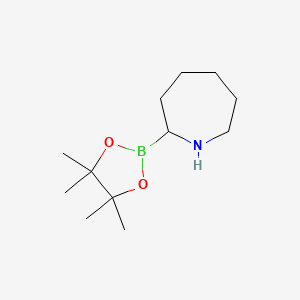
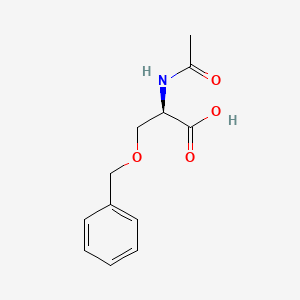
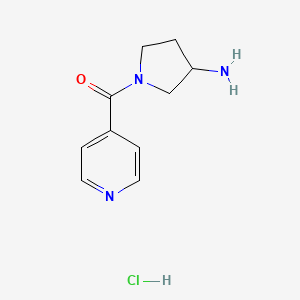
![{1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride](/img/structure/B13503068.png)
